Cas no 89980-69-8 (Magnesium,bromo(3,4-dimethoxyphenyl)-)

Magnesium,bromo(3,4-dimethoxyphenyl)- structure
89980-69-8 structure
Magnesium,bromo(3,4-dimethoxyphenyl)-
89980-69-8
C8H9BrMgO2
241.364862203598
MFCD01311476
721044
24879993

Magnesium,bromo(3,4-dimethoxyphenyl)- Properties

Names and Identifiers

    • Magnesium,bromo(3,4-dimethoxyphenyl)-
    • 3,4-Dimethoxyphenylmagnesium Bromide
    • 3,4-Dimethoxyphenylmagnesiumbromide,0.5MsolutioninTHF,inresealablebottle
    • magnesium,1,2-dimethoxybenzene-5-ide,bromide
    • 3,4-DiMethoxyphenylMagnesiuM broMide, 0.5M in THF
    • Benzene, 1,2-dimethoxy-, magnesium complex (ZCI)
    • Bromo(3,4-dimethoxyphenyl)magnesium (ACI)
    • +Expand
    • MFCD01311476
    • BHTPZWCAIHFRSY-UHFFFAOYSA-M
    • 1S/C8H9O2.BrH.Mg/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q;;+1/p-1
    • Br[Mg]C1C=C(OC)C(OC)=CC=1

Computed Properties

  • 239.96400
  • 0
  • 2
  • 2
  • 12
  • 209
  • 0
  • 0
  • 0
  • 0
  • 0
  • 3
  • nothing
  • nothing
  • 0

Experimental Properties

  • 2.34960
  • 18.46000
  • Reacts with water.
  • 65 °C
  • Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • 0.5 M in THF
  • Not determined
  • Not determined
  • Air & Moisture Sensitive
  • 0.960 g/mL at 25 °C

Magnesium,bromo(3,4-dimethoxyphenyl)- Security Information

Magnesium,bromo(3,4-dimethoxyphenyl)- Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Magnesium,bromo(3,4-dimethoxyphenyl)- Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AH86498-50ml
3,4-DIMETHOXYPHENYLMAGNESIUM BROMIDE
89980-69-8
50ml
$318.00
abcr
AB332689-100 ml
3,4-Dimethoxyphenylmagnesium bromide, 0.5M in THF; .
89980-69-8
100 ml
€316.00 2024-04-16
eNovation Chemicals LLC
D628282-50ml
3,4-Dimethoxyphenylmagnesium bromide
89980-69-8 97%
50ml
$372 2022-09-09
Fluorochem
214127-50ml
3,4-Dimethoxyphenylmagnesium bromide, 0.5M 2-MeTHF
89980-69-8 97%
50ml
£273.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54654-100ml
3,4-Dimethoxyphenylmagnesium bromide, 0.5M in THF
89980-69-8
100ml
¥5645.00 2023-04-13
BAI LING WEI Technology Co., Ltd.
238162-50ML
3,4-Dimethoxyphenylmagnesium bromide, 0.5 M solution in THF, J&KSeal
89980-69-8
50ML
¥ 1306 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D821437-100ml
3,4-Dimethoxyphenylmagnesium bromide
89980-69-8 0.5 M solution in THF, MkSeal
100ml
¥2,588.00 2022-01-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
561975-50ML
Magnesium,bromo(3,4-dimethoxyphenyl)-
89980-69-8
50ml
¥2640.09 2023-12-03

Magnesium,bromo(3,4-dimethoxyphenyl)- Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: 1,2-Dibromoethane ,  Tetrahydrofuran ;  1 h, 23 °C; 1 h, 23 °C
Reference
Ni-Catalyzed Synthesis of Thiocarboxylic Acid Derivatives
Monteith, John J.; Scotchburn, Katerina; Mills, L. Reginald ; Rousseaux, Sophie A. L., Organic Letters, 2022, 24(2), 619-624

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  cooled; 2 h, rt
Reference
Ni-Catalyzed C(sp3)-O Arylation of α-Hydroxy Esters
Monteith, John J.; Rousseaux, Sophie A. L., Organic Letters, 2021, 23(24), 9485-9489

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 0.5 h, 50 °C
Reference
Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitors
Hao, Guiyun; Li, Hao; Yang, Fei; Dong, Duoling; Li, Zezhong; et al, Bioorganic & Medicinal Chemistry, 2021, 29,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium ,  Lithium chloride Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  1 h, 23 °C; 1 h, 23 °C
Reference
The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)-O Arylation
Mills, L. Reginald; Monteith, John J.; dos Passos Gomes, Gabriel ; Aspuru-Guzik, Alan; Rousseaux, Sophie A. L., Journal of the American Chemical Society, 2020, 142(30), 13246-13254

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; rt → 46 °C
1.2 Solvents: Tetrahydrofuran ;  46 °C; 30 min, reflux
Reference
A total synthesis of (+)-brazilin
Huang, Shuangping ; Ou, Wentao; Li, Wang; Xiao, Hesheng; Pang, Yiying; et al, Tetrahedron Letters, 2020, 61(26),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride ,  Magnesium ,  Lithium chloride Solvents: Toluene ,  Tetrahydrofuran ;  10 min
1.2 Solvents: Tetrahydrofuran ;  1 h; 0 °C
Reference
Synthesis of C-Analogues of β-Glucogallin and Aldose Reductase Inhibition Studies
Reddy, Mannem Rajeswara; Aidhen, Indrapal Singh; Shruthi, Karnam; Reddy, Geereddy Bhanuprakash, European Journal of Organic Chemistry, 2017, 2017(48), 7283-7294

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine ;  5 min, heated
1.2 Solvents: Tetrahydrofuran ;  rt
Reference
Facile Formation of 5-Acylated-2-hydroxymethyl-furans from Open Chain D-Glucosyl-Alkyl/Aryl Ketones
Borkar, Santosh R.; Aidhen, Indrapal Singh, ChemistrySelect, 2016, 1(18), 6004-6007

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux
Reference
Ring substitution influences oxidative cyclisation and reactive metabolite formation of nordihydroguaiaretic acid analogues
Asiamah, Isaac; Hodgson, Heather L.; Maloney, Katherine; Allen, Kevin J. H.; Krol, Ed S., Bioorganic & Medicinal Chemistry, 2015, 23(21), 7007-7014

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 min, rt
1.2 Reagents: Iodine ;  rt; rt → reflux; 12 h, reflux
Reference
Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake
Cashman, John R.; Voelker, Troy; Zhang, Han-Ting; O'Donnell, James M., Journal of Medicinal Chemistry, 2009, 52(6), 1530-1539

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Anomalous acetoxylation of aromatic nuclei: some structural requirements in the substrate
Bandaranayake, Wickramasinghe M.; Riggs, Noel V., Australian Journal of Chemistry, 1981, 34(1), 115-29

Magnesium,bromo(3,4-dimethoxyphenyl)- Raw materials

Magnesium,bromo(3,4-dimethoxyphenyl)- Preparation Products

Magnesium,bromo(3,4-dimethoxyphenyl)- Suppliers

HU BEI JU SHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89980-69-8)
WANG SHAN
18871490354
1400848866@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89980-69-8)Magnesium,bromo(3,4-dimethoxyphenyl)-
A1211655
99%
100ml
187.0